molecular formula C18H26O B14657767 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene CAS No. 38011-83-5

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene

Cat. No.: B14657767
CAS No.: 38011-83-5
M. Wt: 258.4 g/mol
InChI Key: FTGDFWWKYWYMJH-UHFFFAOYSA-N
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Description

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring and a dimethylnonadienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with a suitable precursor of the dimethylnonadienyl group. One common method is the Friedel-Crafts alkylation, where 4-methoxybenzene reacts with 4,8-dimethylnona-3,7-dien-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, resulting in a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Nitro-substituted derivatives

Scientific Research Applications

1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-ethoxybenzene
  • 3-(4,8-Dimethylnona-3,7-dien-1-YL)-2,2-dimethyloxirane

Comparison: 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

CAS No.

38011-83-5

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

1-(4,8-dimethylnona-3,7-dienyl)-4-methoxybenzene

InChI

InChI=1S/C18H26O/c1-15(2)7-5-8-16(3)9-6-10-17-11-13-18(19-4)14-12-17/h7,9,11-14H,5-6,8,10H2,1-4H3

InChI Key

FTGDFWWKYWYMJH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC1=CC=C(C=C1)OC)C)C

Origin of Product

United States

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